molecular formula C9H11Cl2NO2 B3058397 Ethyl 6-(chloromethyl)picolinate hydrochloride CAS No. 892664-08-3

Ethyl 6-(chloromethyl)picolinate hydrochloride

Cat. No. B3058397
CAS RN: 892664-08-3
M. Wt: 236.09
InChI Key: MTSYCIFXVKZUQK-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)picolinate hydrochloride is a chemical compound with the CAS Number: 49668-99-7 . It has a molecular weight of 199.64 and its IUPAC name is ethyl 6-(chloromethyl)-2-pyridinecarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 6-(chloromethyl)picolinate hydrochloride is 1S/C9H10ClNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 6-(chloromethyl)picolinate hydrochloride is a solid at room temperature . The storage temperature is 4°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 6-(chloromethyl)picolinate hydrochloride has been used in the synthesis of heterocyclic compounds. For instance, Kametani (1970) demonstrated its role in the synthesis of camptothecin analogs, which are significant in cancer therapy and research. This process involved esterification, hydrolysis, condensation, and cyclisation steps, showcasing the compound's versatility in organic synthesis (Kametani, 1970).

Synthesis of Biologically Active Compounds

Ethyl 6-(chloromethyl)picolinate hydrochloride serves as an important intermediate in the synthesis of various biologically active compounds. Xiong et al. (2019) described its use in creating ethyl 4-(4-nitrophenoxy) picolinate, a key component in producing such compounds. The research highlighted efficient synthetic methods and confirmed the structure of the derivatives through MS and 1H NMR analysis (Xiong et al., 2019).

Metal Complex Formation

Research by Paul et al. (1974) explored the formation of metal complexes using ethyl picolinate, a closely related compound. These studies are crucial for understanding coordination chemistry and potential applications in materials science. The research provided insights into the binding nature of ethyl picolinate with divalent metals, contributing to the field of inorganic chemistry (Paul et al., 1974).

Organic Synthesis and Catalysis

The compound plays a significant role in organic synthesis and catalysis. Matsumura et al. (1970) highlighted its utility in creating 1-methyl-2-pyridones, demonstrating its importance in synthesizing structurally complex molecules. This research has implications for pharmaceuticals and fine chemicals manufacturing (Matsumura et al., 1970).

Anticancer Research

In the context of anticancer research, compounds like ethyl 6-(chloromethyl)picolinate hydrochloride have been instrumental. Giovagnini et al. (2005) studied mixed ligand complexes of Pt(II) and Pd(II) with ethylsarcosinedithiocarbamate and picoline, demonstrating significant cytotoxicity levels against cancer cells. These findings open new avenues for cancer treatment research (Giovagnini et al., 2005).

Safety and Hazards

The compound is classified as harmful, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 6-(chloromethyl)pyridine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)8-5-3-4-7(6-10)11-8;/h3-5H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSYCIFXVKZUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738388
Record name Ethyl 6-(chloromethyl)pyridine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(chloromethyl)picolinate hydrochloride

CAS RN

892664-08-3
Record name Ethyl 6-(chloromethyl)pyridine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As for Reaction 1, using 45.14 g of ethyl 6-(hydroxymethyl)-2-pyridinecarboxylate and 33 g thionyl chloride in 500 ml dichloromethane. Yield 59.9 g
Quantity
45.14 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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